3-Fluoro-2-(trifluoromethyl)phenylacetonitrile 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1000526-58-8
VCID: VC5503436
InChI: InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2
SMILES: C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N
Molecular Formula: C9H5F4N
Molecular Weight: 203.14

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile

CAS No.: 1000526-58-8

Cat. No.: VC5503436

Molecular Formula: C9H5F4N

Molecular Weight: 203.14

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile - 1000526-58-8

Specification

CAS No. 1000526-58-8
Molecular Formula C9H5F4N
Molecular Weight 203.14
IUPAC Name 2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Standard InChI InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2
Standard InChI Key UADIGAUUNBZPDF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (CF3\text{CF}_3) group at the 2-position, connected to an acetonitrile moiety (CH2CN\text{CH}_2\text{CN}). This arrangement is represented by the SMILES notation \text{C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N}, which clarifies the spatial orientation of substituents . The presence of electron-withdrawing groups (F\text{F} and CF3\text{CF}_3) polarizes the aromatic ring, enhancing reactivity in electrophilic substitution reactions.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific isomer is limited, analogous fluorophenylacetonitriles exhibit monoclinic crystal systems with hydrogen bonding between nitrile groups and adjacent fluorinated substituents . Infrared (IR) spectroscopy typically shows a strong absorption band near 2240 cm1^{-1}, characteristic of the nitrile (C≡N\text{C≡N}) functional group. Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for aromatic protons, fluorine atoms, and the CF3\text{CF}_3 group, though experimental data for this compound remains unpublished .

Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H5F4N\text{C}_9\text{H}_5\text{F}_4\text{N}
Molecular Weight203.14 g/mol
Purity≥97%
Storage ConditionsSealed, 2–8°C

Solubility and Partitioning

The compound is insoluble in water due to its hydrophobic fluorinated groups but exhibits solubility in organic solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran . The calculated partition coefficient (logP\log P) of 2.91 indicates moderate lipophilicity, making it suitable for penetrating biological membranes in drug delivery applications .

Synthetic Applications and Reactivity

Role in Pharmaceutical Intermediates

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a key precursor in synthesizing kinase inhibitors and antiviral agents. For example, its nitrile group can undergo hydrolysis to carboxylic acids or reduction to primary amines, enabling diversification into target molecules . A 2025 study by MolCore BioPharmatech highlighted its use in producing intermediates for Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune disorders .

Cross-Coupling Reactions

Computational Chemistry Insights

Topological Polar Surface Area (TPSA)

The TPSA of 23.79 Ų, calculated using fragment-based methods, suggests moderate permeability across the blood-brain barrier, making the compound a candidate for central nervous system-targeted therapeutics .

Hydrogen Bonding Capacity

With one hydrogen bond acceptor (the nitrile group) and no donors, the compound’s interaction with biological targets is primarily mediated through hydrophobic and van der Waals forces .

ParameterDescriptionSource
GHS ClassificationAcute Toxicity (Oral, Dermal)
Recommended PPEGloves, goggles, lab coat
First Aid MeasuresRinse skin/eyes with water

Environmental Impact

The compound’s low water solubility and high log PP suggest limited environmental mobility, though bioaccumulation potential in aquatic organisms warrants further study .

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